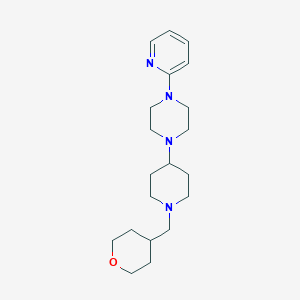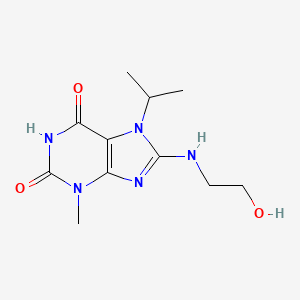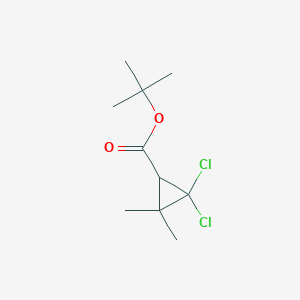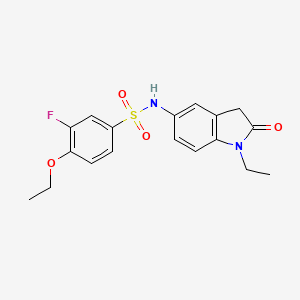
(4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H24FN3O and its molecular weight is 389.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study by Benaka Prasad et al. (2018) details the synthesis and structural exploration of a novel bioactive heterocycle closely related to the compound of interest. The research highlights the compound's antiproliferative activity and its molecular structure stabilization by inter and intra-molecular hydrogen bonds, showcasing its potential in medical and pharmaceutical research (Benaka Prasad et al., 2018).
Antimicrobial Properties
Zaki et al. (2019) synthesized a series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines, demonstrating their promising antimicrobial activities against various pathogenic strains of bacteria and fungi. This study underscores the potential use of compounds with structural similarities to (4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone in developing new antimicrobial agents (Zaki et al., 2019).
Photocatalytic Applications
A study by Zhang et al. (2020) explored the use of photocatalysts for the oxidation of non-activated alcohols and the oxygenation of tertiary amines, which could be relevant for compounds similar to the one . The research demonstrates the utility of such compounds in photocatalytic reactions, potentially broadening their application in chemical synthesis and environmental remediation (Zhang et al., 2020).
Novel Synthesis Routes
Voskressensky et al. (2007) reported on the synthesis of benzoazocines from substituted tetrahydroisoquinolines, which could include pathways relevant to the synthesis of this compound. This research provides insight into innovative synthetic routes that could facilitate the production of complex heterocyclic compounds for various scientific applications (Voskressensky et al., 2007).
Fluorescent Labeling and Analysis
Hirano et al. (2004) investigated a novel fluorophore with characteristics that may be comparable to the fluorescence properties of related compounds. This study highlights the potential for using similar compounds in fluorescent labeling and biomedical analysis, offering a pathway for the development of novel diagnostic tools and research methodologies (Hirano et al., 2004).
Propiedades
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c25-19-8-9-22-20(14-19)23(28-13-10-17-6-2-3-7-18(17)16-28)21(15-26-22)24(29)27-11-4-1-5-12-27/h2-3,6-9,14-15H,1,4-5,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNSKNUTQRKISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5=CC=CC=C5C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2764060.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2764061.png)
![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2764062.png)
![(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2764063.png)


![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2764071.png)


![N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2764075.png)


